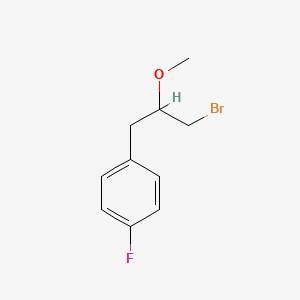

1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene

Description

1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxypropyl group, and a fluorine atom

Properties

IUPAC Name |

1-(3-bromo-2-methoxypropyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-13-10(7-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNIAXSAEFMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of allylarylketones using N-bromosuccinimide (NBS) to obtain aryl(3-bromo-2-methoxypropyl)ketones . These intermediates can then be further reacted to introduce the fluorine atom and complete the synthesis of the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura coupling.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific details would depend on the context of its use.

Comparison with Similar Compounds

1-(3-Bromo-2-methoxypropyl)benzene: Lacks the fluorine atom but otherwise similar in structure.

4-Fluorobenzyl Bromide: Contains a fluorine atom and a bromomethyl group but lacks the methoxypropyl group.

This comprehensive overview highlights the significance of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Biological Activity

1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Molecular Structure and Properties

The molecular formula for this compound is . The compound features a bromo group, a methoxy group, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical behavior. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and S. aureus .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. A series of N-substituted derivatives have been synthesized and tested against various cancer cell lines, showing promising results. For example, certain derivatives exhibited IC50 values in the micromolar range against HeLa and A549 cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

| Compound Derivative | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| N-substituted A | HeLa | 226 |

| N-substituted B | A549 | 242.52 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit enzymes crucial for cell proliferation and bacterial growth, leading to their antibacterial and anticancer effects .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study conducted by Khalid et al. (2016) evaluated several derivatives for their antibacterial efficacy, noting significant activity against resistant strains of bacteria .

- Antioxidant Properties : Research has also focused on the antioxidant activities of related compounds, which are essential for mitigating oxidative stress in biological systems .

- Neurodegenerative Disease Potential : Some derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's, showing promise in preliminary studies .

Safety and Hazards

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate any adverse effects associated with its use in therapeutic applications.

Future Directions

Future research should focus on:

- In-depth Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of this compound in humans.

- Structural Modifications : Exploring structural modifications to enhance its biological activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.